molecular formula C10H11N3O3S B2994566 3-AMINO-N-(5-Methyl-1,2-OXAZOL-3-YL)BENZENE-1-SULFONAMIDE CAS No. 954563-97-4

3-AMINO-N-(5-Methyl-1,2-OXAZOL-3-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B2994566
CAS No.: 954563-97-4
M. Wt: 253.28
InChI Key: OMKFUEYDLXFJPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-AMINO-N-(5-Methyl-1,2-OXAZOL-3-YL)BENZENE-1-SULFONAMIDE is a chemical compound with the molecular formula C10H11N3O3S and a molecular weight of 253.28 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a sulfonamide group and an oxazole ring. The oxazole ring contains one oxygen atom and one nitrogen atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 253.28 . Other specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the retrieved sources.

Scientific Research Applications

Synthesis and Structural Analysis

Studies have elucidated the synthesis and crystal structure of derivatives related to 3-AMINO-N-(5-Methyl-1,2-OXAZOL-3-YL)BENZENE-1-SULFONAMIDE, demonstrating its utility in the creation of novel compounds. For instance, Subashini et al. (2009) detailed the synthesis and crystal structure of a new Schiff base derived from this compound, showcasing the potential for creating complex molecules with specific conformations due to intramolecular hydrogen bonds and π–π stacking interactions (Subashini et al., 2009). Similarly, other studies have synthesized and characterized sulfonamide derivatives, exploring tautomerism and crystalline forms to understand their structural dynamics and interactions (Branowska et al., 2022).

Biological Evaluation

Research into sulfonamide-derived compounds has also explored their biological activity. Chohan and Shad (2011) synthesized sulfonamide-derived ligands and their transition metal complexes, characterizing them through various physical, spectral, and analytical data. These compounds demonstrated moderate to significant antibacterial and antifungal activities, highlighting the therapeutic potential of sulfonamide-based molecules (Chohan & Shad, 2011).

Theoretical Investigations

Theoretical and computational studies have provided insight into the electronic properties and reactivity of sulfonamide derivatives. For example, Sarojini et al. (2012) used Density Functional Theory (DFT) to analyze 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, revealing stability mechanisms through natural bond orbital analysis and highlighting the molecule's electronic characteristics (Sarojini et al., 2012).

Future Directions

The future research directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. Oxazole derivatives have been gaining attention in recent times due to their wide spectrum of biological activities . Therefore, this compound, as an oxazole derivative, could be a potential candidate for future pharmaceutical research.

Properties

IUPAC Name

3-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-7-5-10(12-16-7)13-17(14,15)9-4-2-3-8(11)6-9/h2-6H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKFUEYDLXFJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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